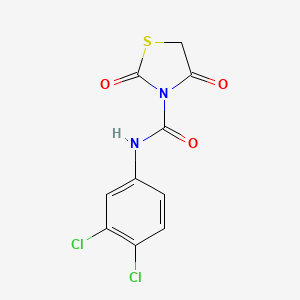
Ethyl N-(diethylcarbamothioyl)benzenecarboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(diethylcarbamothioyl)benzenecarboximidate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzenecarboximidate group attached to an ethyl N-(diethylcarbamothioyl) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(diethylcarbamothioyl)benzenecarboximidate typically involves the reaction of benzenecarboximidic acid with diethylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(diethylcarbamothioyl)benzenecarboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzenecarboximidate group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzenecarboximidates.
Scientific Research Applications
Ethyl N-(diethylcarbamothioyl)benzenecarboximidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of parasitic infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl N-(diethylcarbamothioyl)benzenecarboximidate involves its interaction with specific molecular targets, such as enzymes. The compound can form covalent bonds with the active sites of enzymes, leading to their inhibition. This inhibition can disrupt various biochemical pathways, making the compound useful in both research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-(ethylcarbamoyl)benzenecarboximidate
- N-(diethylcarbamothioyl)benzamide
- N-(diethylcarbamothioyl)furan-2-carboxamide
Uniqueness
Ethyl N-(diethylcarbamothioyl)benzenecarboximidate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and selectivity in its interactions with molecular targets.
Properties
CAS No. |
90473-84-0 |
|---|---|
Molecular Formula |
C14H20N2OS |
Molecular Weight |
264.39 g/mol |
IUPAC Name |
ethyl N-(diethylcarbamothioyl)benzenecarboximidate |
InChI |
InChI=1S/C14H20N2OS/c1-4-16(5-2)14(18)15-13(17-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |
InChI Key |
BTQZEVDLCPIOER-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)N=C(C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


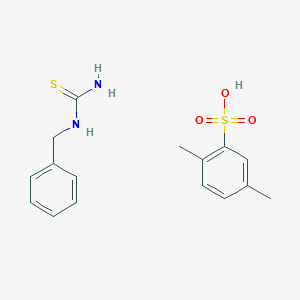

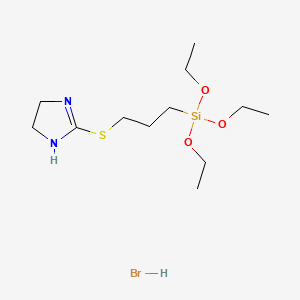

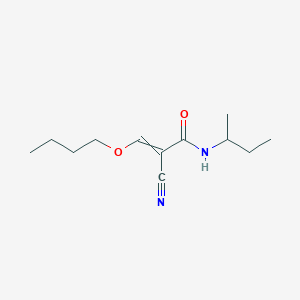

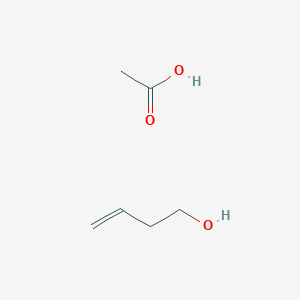
![Bis[2-(pentabromophenoxy)ethyl] butanedioate](/img/structure/B14357225.png)

![(But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane]](/img/structure/B14357239.png)
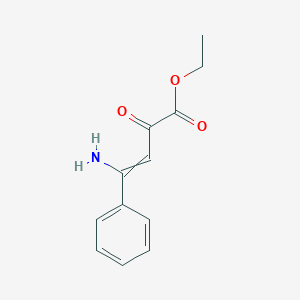
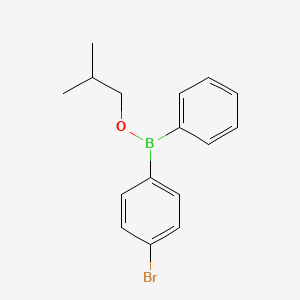
![[2-(Furan-2-yl)phenyl]iodanium iodide](/img/structure/B14357251.png)
